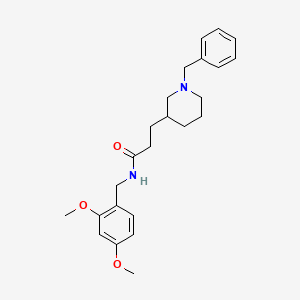![molecular formula C17H19N3O2 B5969419 N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}propanamide](/img/structure/B5969419.png)
N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}propanamide, also known as MLN8237, is a synthetic small molecule inhibitor that targets Aurora kinase A. Aurora kinase A is a serine/threonine kinase that plays an important role in mitosis and cell division. MLN8237 has been extensively studied for its potential use in cancer therapy.
Mechanism of Action
N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}propanamide targets Aurora kinase A by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrates, which leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In preclinical studies, this compound has also been shown to inhibit tumor growth and metastasis in various types of cancer. This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}propanamide is a potent and selective inhibitor of Aurora kinase A, making it a valuable tool for studying the biological functions of Aurora kinase A. However, this compound is a synthetic small molecule inhibitor and may have off-target effects that need to be carefully evaluated. In addition, this compound is not suitable for studying the physiological functions of Aurora kinase A, as it completely inhibits the kinase activity.
Future Directions
For N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}propanamide include the evaluation of its efficacy and safety in clinical trials, the identification of biomarkers that can predict the response to this compound, and the development of combination therapies that can enhance the anticancer activity of this compound. In addition, further studies are needed to understand the physiological functions of Aurora kinase A and its potential role in disease pathogenesis.
Synthesis Methods
N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}propanamide was first synthesized by Millennium Pharmaceuticals, Inc. The synthesis involves a series of chemical reactions that start with the reaction of 2-methyl-5-nitrophenyl isocyanate with aniline to form the intermediate compound, N-(2-methyl-5-nitrophenyl)aniline. The intermediate compound is then reacted with N-(tert-butoxycarbonyl)-L-asparagine to form the final product, this compound.
Scientific Research Applications
N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}propanamide has been extensively studied for its potential use in cancer therapy. Aurora kinase A is overexpressed in many types of cancer, and inhibition of Aurora kinase A has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has been tested in preclinical models of various cancers, including breast cancer, lung cancer, and leukemia, and has shown promising results.
Properties
IUPAC Name |
N-[2-methyl-5-(phenylcarbamoylamino)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-3-16(21)20-15-11-14(10-9-12(15)2)19-17(22)18-13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H,20,21)(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIMOKZCIHUKKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)NC(=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(cycloheptylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5969344.png)
![6-(4-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5969349.png)
![(1-{[1-(3-quinolinylcarbonyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5969363.png)
![2-(4-fluorophenyl)-4-methyl-5-(3-pyridinylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B5969365.png)
![5-(4-methoxybenzylidene)-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5969375.png)
![2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5969386.png)
![6-amino-2-{[2-(4-tert-butylphenoxy)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B5969389.png)
![N-(3,5-dimethoxyphenyl)-3-[1-(5-isoquinolinylmethyl)-3-piperidinyl]propanamide](/img/structure/B5969397.png)

![N-{[1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5969408.png)
![2-cyclopentyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-phenylacetamide](/img/structure/B5969415.png)
![1-acetyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-L-prolinamide](/img/structure/B5969425.png)
![1-(1-{1-[3-(methylthio)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol trifluoroacetate (salt)](/img/structure/B5969428.png)
![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5969434.png)
